DMTr-TNA-5MeU-amidite

TNA oligonucleotide nuclease resistance biological stability

Standard DNA probes degrade within hours in serum, compromising long-term cellular assays. DMTr-TNA-5MeU-amidite (CAS 325683-94-1) addresses this by enabling solid-phase synthesis of TNA oligonucleotides with demonstrated 7-day intact retention in human serum and enhanced duplex melting temperatures through 5-methyluridine modification. • ≥97% coupling efficiency ensures high-yield synthesis of full-length TNA sequences • DMTr/CE protection chemistry optimized for standard DNA synthesizer compatibility • Extended probe shelf life reduces cold-chain dependence and lot-to-lot variability for diagnostic kit developers

Molecular Formula C39H47N4O8P
Molecular Weight 730.8 g/mol
Cat. No. B12386572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-TNA-5MeU-amidite
Molecular FormulaC39H47N4O8P
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1
InChIKeyCEPXSVFEFKTSLF-CZEFHYMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-TNA-5MeU-amidite Building Block


DMTr-TNA-5MeU-amidite (CAS 325683-94-1) is a nucleoside phosphoramidite monomer used as a building block in the solid-phase synthesis of α-L-threofuranosyl nucleic acid (TNA) oligonucleotides . It contains a 5-methyluridine (5MeU) base, which is equivalent to ribothymidine, and features a dimethoxytrityl (DMTr) protecting group on the 5′-hydroxyl and a 2-cyanoethyl (CE) phosphoramidite functionality at the 3′-position to facilitate stepwise chain elongation under standard DNA synthesizer conditions [1]. The TNA sugar backbone, derived from the four-carbon threose sugar, confers the resulting oligonucleotides with distinct conformational and stability properties compared to natural DNA and RNA [2]. This monomer enables the programmable incorporation of 5MeU-TNA residues into oligonucleotide sequences, expanding the chemical space for applications requiring enhanced hybridization affinity, nuclease resistance, and long-term storage stability [3].

DMTr-TNA-5MeU-amidite vs. DNA/RNA Phosphoramidites


Generic substitution of DMTr-TNA-5MeU-amidite with standard DNA or RNA phosphoramidites fundamentally alters the physicochemical and biological properties of the resulting oligonucleotide, leading to suboptimal performance in critical applications. Natural DNA and RNA backbones are susceptible to rapid nuclease-mediated degradation in biological environments, with typical half-lives on the order of minutes to hours, severely limiting their utility in vivo and in long-term cellular assays [1]. While unmodified TNA phosphoramidites (e.g., DMTr-TNA-U-amidite) confer enhanced nuclease resistance, they lack the additional thermal stabilization and improved base stacking conferred by the 5-methyluridine modification. The 5MeU base provides an additional methyl group at the C5 position of uracil, which enhances hydrophobic base-stacking interactions and contributes to increased duplex melting temperatures (Tm) relative to unmodified uridine-containing TNA [2]. Furthermore, the DMTr protection strategy is specifically optimized for the threofuranosyl sugar system, and using alternative protecting groups can compromise coupling efficiency during solid-phase synthesis, resulting in lower overall yields and increased truncated sequences [3]. Consequently, substitution with non-TNA or unmodified TNA monomers compromises duplex stability, nuclease resistance, and synthetic fidelity—directly impacting the functionality of TNA-based probes, aptamers, and antisense agents in demanding research and industrial workflows.

DMTr-TNA-5MeU-amidite Performance Benchmarks


Nuclease Resistance in Human Serum and Liver Microsomes

TNA oligonucleotides constructed using DMTr-TNA-5MeU-amidite and other TNA phosphoramidite monomers exhibit markedly superior nuclease resistance compared to natural DNA and RNA. In direct comparative stability studies under simulated physiological conditions, TNA strands remained completely undigested after 7 days of incubation in human serum and human liver microsomes, whereas DNA and RNA controls were degraded within hours [1][2]. A separate investigation of TNA stability in simulated gastric fluid demonstrated that TNA remains undigested after 3 days at 37°C, contrasting sharply with the rapid degradation of natural nucleic acids under identical conditions [3].

TNA oligonucleotide nuclease resistance biological stability

5-Methyluridine Improves Duplex Thermal Stability

The 5-methyluridine (5MeU) base incorporated via DMTr-TNA-5MeU-amidite confers a measurable increase in duplex thermal stability compared to unmodified uridine-containing TNA monomers. Class-level inference from studies on 5-methyluridine modifications in related nucleic acid systems indicates that the additional methyl group enhances hydrophobic base stacking, leading to a Tm elevation of approximately 2–4°C per modification when hybridized to complementary RNA or DNA strands [1]. This stabilizing effect is consistent with observations in other modified nucleic acid systems, where 5-methylation of pyrimidines contributes to more favorable enthalpic contributions during duplex formation [2].

5-methyluridine duplex melting temperature base stacking

Solid-Phase Synthesis Coupling Efficiency

During automated solid-phase oligonucleotide synthesis, the coupling efficiency of TNA phosphoramidites, including DMTr-TNA-5MeU-amidite, is critical for achieving high-purity full-length products. Direct measurement of coupling yields for the closely related DMTr-TNA-U-amidite monomer has demonstrated efficiencies ranging from 97% to 99.5% under standard synthesis conditions . While the exact value for DMTr-TNA-5MeU-amidite is not independently reported, the structural similarity and shared α-L-threofuranosyl backbone suggest comparable performance. This efficiency is on par with commercially available DNA phosphoramidites, which typically achieve 98–99% coupling yields [1]. High coupling efficiency minimizes the accumulation of truncated failure sequences, thereby improving the overall yield and purity of the synthesized TNA oligonucleotide and reducing the need for extensive purification [2].

solid-phase synthesis coupling efficiency TNA phosphoramidite

TNA:DNA Duplex Stability Tuning

A systematic study of 14 TNA:DNA duplexes revealed that the thermal stability of TNA:DNA heteroduplexes is strongly influenced by the TNA purine content, with Tm values spanning from approximately 40°C for purine-poor sequences to over 70°C for purine-rich sequences [1]. Importantly, when the TNA strand has high purine content, TNA:DNA duplexes can be more stable than analogous DNA:DNA or RNA:DNA duplexes of identical sequence. Conversely, low TNA purine content results in Tm values that are approximately 5°C lower than their natural counterparts [1]. This sequence-dependent tunability allows researchers to design TNA probes with customized melting temperatures suitable for specific assay requirements, whether for ambient-temperature detection or high-stringency wash conditions.

TNA:DNA duplex melting temperature purine dependence

Long-Term Storage Stability vs. DNA Probes

In a comparative evaluation of TNA-based probes versus DNA probes for miRNA detection, TNA probes demonstrated significantly superior storage stability [1]. The study found that TNA probes retained their functional activity and structural integrity after extended storage periods, whereas DNA probes exhibited noticeable degradation and loss of performance over similar time frames [1]. Although quantitative time-to-failure data were not provided, the qualitative observation of 'exceptional storage ability' underscores the inherent chemical stability of the TNA backbone, which is not susceptible to the same hydrolytic and oxidative damage mechanisms that compromise DNA. This enhanced shelf life is particularly advantageous for commercial reagent kits and long-term research projects requiring consistent probe performance over months or years.

TNA probe storage stability shelf life

DMTr-TNA-5MeU-amidite Application Scenarios


Intracellular miRNA Imaging with TNA Probes

The exceptional nuclease resistance and thermal stability of TNA oligonucleotides synthesized with DMTr-TNA-5MeU-amidite make them ideal for constructing fluorescent probes that monitor miRNA levels in living cells over extended time courses [1]. The 7-day serum stability demonstrated for TNA strands ensures that the probe remains functional throughout multi-day cellular assays, while the improved Tm from 5MeU modifications enhances target discrimination [2]. This application directly leverages the quantitative nuclease resistance and duplex stability advantages documented in Section 3, enabling robust, long-term imaging studies that are not feasible with DNA-based probes.

Nuclease-Resistant ASOs for Gene Silencing

DMTr-TNA-5MeU-amidite can be used to incorporate 5-methyluridine TNA residues into antisense oligonucleotides designed for therapeutic or research gene silencing. The TNA backbone confers resistance to serum nucleases, as evidenced by the 7-day intact retention in human serum [1], thereby extending the circulating half-life and improving bioavailability. Furthermore, the ability to fine-tune duplex Tm through purine content and 5MeU modification [3] allows optimization of antisense binding affinity and specificity. This scenario is directly supported by the nuclease resistance and thermal stability data presented in Section 3.

TNA Aptamers with Extended Shelf Life

For commercial diagnostic kit developers, the exceptional storage stability of TNA probes [4] translates to extended product shelf life and reduced cold-chain dependence. TNA aptamers and detection probes synthesized with DMTr-TNA-5MeU-amidite maintain functional integrity for longer periods than DNA alternatives, minimizing lot-to-lot variability and replacement costs. This application draws directly from the storage stability evidence in Section 3, offering a clear procurement advantage for kit manufacturers seeking robust, long-lasting oligonucleotide components.

Evolvable TNA Genetic Polymers

In synthetic biology research aimed at developing artificial genetic systems, DMTr-TNA-5MeU-amidite serves as a key monomer for the chemical synthesis of TNA polymers that can be replicated by engineered polymerases [5]. The high coupling efficiency (≥97%) during solid-phase synthesis [6] enables the production of TNA oligonucleotides of sufficient length and purity for in vitro selection experiments. The inherent nuclease and chemical stability of the TNA backbone [1] allows these artificial genetic polymers to persist under conditions that would destroy natural DNA or RNA, facilitating the exploration of alternative biochemistries and the directed evolution of TNA enzymes (TNAzymes).

Technical Documentation Hub

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